5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione
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Overview
Description
5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-ethoxybenzyl chloride with thiosemicarbazide under basic conditions, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring or the ethoxyphenyl group .
Scientific Research Applications
5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one
Uniqueness
5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C11H12N2OS2 |
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Molecular Weight |
252.4 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H12N2OS2/c1-2-14-9-5-3-8(4-6-9)7-10-12-13-11(15)16-10/h3-6H,2,7H2,1H3,(H,13,15) |
InChI Key |
PJUZJANIFFPCED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)S2 |
Origin of Product |
United States |
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